REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:14]=[C:13]([NH2:15])[C:12]([Cl:16])=[CH:11][C:7]=2[C:8]([OH:10])=O)[CH2:3][CH2:2]1.Cl.Cl.[NH2:19][CH:20]1[CH:25]2[CH2:26][CH2:27][N:22]([CH2:23][CH2:24]2)[CH2:21]1.[OH-].[Na+].C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1.O>[N:22]12[CH2:27][CH2:26][CH:25]([CH2:24][CH2:23]1)[CH:20]([NH:19][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([Cl:16])[C:13]([NH2:15])=[CH:14][C:6]=1[O:5][CH2:4][CH:1]1[CH2:2][CH2:3]1)[CH2:21]2 |f:1.2.3,4.5|
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Name
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2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid
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Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC1=C(C(=O)O)C=C(C(=C1)N)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CN2CCC1CC2
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo at a temperature between 30° and 45° C
|
Type
|
CUSTOM
|
Details
|
a solid precipitated which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CC(C(CC1)CC2)NC(C2=C(C=C(C(=C2)Cl)N)OCC2CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |